molecular formula C24H20Br6O2 B14717554 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone CAS No. 6943-85-7

2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone

Cat. No.: B14717554
CAS No.: 6943-85-7
M. Wt: 819.8 g/mol
InChI Key: XEILUMHFFZWBGQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is a brominated hydroquinone derivative. Hydroquinones are a class of aromatic organic compounds that are widely used in various chemical applications due to their redox properties. Bromination of hydroquinones can enhance their reactivity and introduce unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone typically involves the bromination of hydroquinone derivatives. The process may include:

    Starting Material: Hydroquinone or a substituted hydroquinone.

    Bromination: Using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction back to hydroquinone using reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions where bromine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Substituted hydroquinones with various functional groups.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and redox reactions.

    Biology: Potential use in studying redox biology and oxidative stress.

    Medicine: Investigated for its potential antioxidant properties.

    Industry: Used in the production of polymers, dyes, and other brominated compounds.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone involves its redox properties. It can act as an electron donor or acceptor, participating in redox cycles. The bromine atoms may also influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-3,6-dihydroxy-1,4-benzoquinone: Another brominated hydroquinone with similar redox properties.

    Tetrabromo-hydroquinone: A fully brominated hydroquinone derivative.

Uniqueness

2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is unique due to its specific substitution pattern, which may confer distinct reactivity and applications compared to other brominated hydroquinones.

Properties

CAS No.

6943-85-7

Molecular Formula

C24H20Br6O2

Molecular Weight

819.8 g/mol

IUPAC Name

2,5-dibromo-3,6-bis(3,5-dibromo-2,4,6-trimethylphenyl)benzene-1,4-diol

InChI

InChI=1S/C24H20Br6O2/c1-7-13(8(2)18(26)11(5)17(7)25)15-21(29)24(32)16(22(30)23(15)31)14-9(3)19(27)12(6)20(28)10(14)4/h31-32H,1-6H3

InChI Key

XEILUMHFFZWBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C)Br)C)C2=C(C(=C(C(=C2Br)O)C3=C(C(=C(C(=C3C)Br)C)Br)C)Br)O

Origin of Product

United States

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